molecular formula C20H26ClFN2O B5505180 8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one

8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5505180
M. Wt: 364.9 g/mol
InChI Key: JVFKZUUQPJGFEC-UHFFFAOYSA-N
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Description

8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H26ClFN2O and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1717693 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A series of fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including 2,8-diazaspiro[5.5]undecane derivatives, demonstrated potent Gram-positive and Gram-negative activity. These compounds have shown significant promise as antibacterial agents due to their structural modifications, which have improved their activity spectrum compared to standard treatments (Culbertson et al., 1990). Similarly, exploration of spirocyclic derivatives of ciprofloxacin revealed certain compounds with substantial activity against specific bacterial strains, highlighting the potential of spirocyclic modifications in enhancing antibiotic efficacy (Lukin et al., 2022).

Chemical Synthesis Methodologies

Research into the synthesis of substituted 3,9-diazaspiro[5.5]undecanes through spirocyclization of pyridine substrates has facilitated the development of novel synthetic routes. These methods enable efficient construction of diazaspiro[5.5]undecane derivatives, which are core structures in many pharmacologically active compounds (Parameswarappa & Pigge, 2011).

Crystal Structure Analysis

The synthesis and crystal structure analysis of novel spiro compounds containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione have been instrumental in understanding the molecular architecture and potential reactivity of such compounds. This research aids in the development of new materials and drugs by providing foundational knowledge of spiro compound structures (Zeng et al., 2010).

Antagonistic and Pharmacological Properties

Studies on 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have identified these compounds as CCR8 antagonists. Their effectiveness in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease, showcases the therapeutic applications of diazaspiro[5.5]undecane derivatives (Norman, 2007).

Spectroscopic and Photophysical Studies

The solvatochromic analysis and photophysical studies of diazaspiro compounds have provided insights into their behavior in various solvent environments. These studies are crucial for understanding the electronic properties of spiro compounds and their potential applications in optoelectronic devices (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

8-[(2-chloro-6-fluoro-3-methylphenyl)methyl]-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClFN2O/c1-14-3-6-17(22)16(19(14)21)11-23-10-2-8-20(12-23)9-7-18(25)24(13-20)15-4-5-15/h3,6,15H,2,4-5,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFKZUUQPJGFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN2CCCC3(C2)CCC(=O)N(C3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.